molecular formula C13H16ClNO2 B1478833 2-Chloro-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one CAS No. 2098133-42-5

2-Chloro-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one

Cat. No.: B1478833
CAS No.: 2098133-42-5
M. Wt: 253.72 g/mol
InChI Key: NANWYLPBGQYZBZ-UHFFFAOYSA-N
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Description

2-Chloro-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one is a chloro-substituted propan-1-one derivative featuring an indoline core modified with a methoxymethyl group at the 5-position. The methoxymethyl substituent enhances solubility and may modulate electronic properties, distinguishing it from simpler indoline derivatives.

Properties

IUPAC Name

2-chloro-1-[5-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-9(14)13(16)15-6-5-11-7-10(8-17-2)3-4-12(11)15/h3-4,7,9H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANWYLPBGQYZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=C1C=CC(=C2)COC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-Chloro-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, aiding in the development of new therapeutic agents. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can lead to changes in metabolic pathways and cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities, which are mediated through their interactions with cellular receptors and enzymes. These interactions can lead to alterations in cell proliferation, apoptosis, and immune responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, leading to changes in gene expression and cellular function. For example, indole derivatives have been shown to inhibit viral replication by targeting viral enzymes and proteins. Additionally, the compound’s ability to modulate signaling pathways can influence various cellular processes, including inflammation and cell growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their biological activity over extended periods, although their efficacy may decrease due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antiviral or anti-inflammatory activity. At higher doses, toxic or adverse effects may be observed. Threshold effects, where a minimal effective dose is required to achieve a biological response, are also common in studies involving indole derivatives. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Indole derivatives are known to influence the metabolism of amino acids, nucleotides, and other biomolecules. The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The ability of indole derivatives to cross cellular membranes and reach target sites is crucial for their biological activity. Understanding the transport mechanisms can help optimize the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Indole derivatives have been shown to localize in the nucleus, mitochondria, and other cellular structures, where they exert their biological effects. The precise localization can influence the compound’s efficacy and specificity in modulating cellular processes.

Biological Activity

2-Chloro-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one, a compound with the CAS number 2098133-42-5, is a derivative of indoline known for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14ClNO, with a molecular weight of approximately 239.7 g/mol. The compound features a chloro group and an indoline moiety, which are significant in determining its biological activity.

PropertyValue
Molecular FormulaC12H14ClNO
Molecular Weight239.7 g/mol
CAS Number2098133-42-5
Chemical StructureChemical Structure

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, indole derivatives have been studied for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Specific studies have shown that such compounds can downregulate key oncogenes and upregulate tumor suppressor genes.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Kinases : Indoline derivatives may inhibit specific kinases involved in cancer progression.
  • Modulation of Apoptotic Pathways : They can activate caspases leading to programmed cell death in malignant cells.

Neuroprotective Effects

Some studies suggest that indole derivatives can also provide neuroprotective effects. They may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the effect of indole derivatives on various cancer cell lines. The results showed that the compound significantly inhibited cell growth in breast and colon cancer models, with IC50 values indicating potent activity.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Apoptosis induction via caspase activation
HT29 (Colon)15Cell cycle arrest at G2/M phase

Neuroprotective Study

Another investigation focused on the neuroprotective potential of similar compounds. The findings revealed that these compounds could lower levels of reactive oxygen species (ROS) and enhance the survival rate of neurons under stress conditions.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Yield (%) Physical State Key Substituents
Target Compound C12H14ClNO2 ~239.7 - Not Reported 5-(Methoxymethyl)indoline
IND-2 C11H12ClNO 209.67 90 White solid Indoline
(RS)-1-(1-Acetylindolin-5-yl)-2-chloro-propan-1-one C14H15ClNO2 264.73 - Crystalline 1-Acetyl, 5-chloro
2b2 C15H19Cl3NO 334.05 71 Yellow solid 5-Chloro, 3-methyl, trichloroethyl
2-Chloro-1-(3-chlorophenyl)propan-1-one C9H8Cl2O 203.07 - Liquid 3-Chlorophenyl

Preparation Methods

Indoline Derivative Preparation

The starting indoline derivative with a methoxymethyl substituent at the 5-position is typically prepared via:

  • Functionalization of indole or indoline cores through selective substitution reactions.
  • Methoxymethylation at the 5-position, often via reaction with methoxymethyl chloride or related reagents under basic conditions.

Literature on indole and indoline synthesis emphasizes the importance of regioselective substitution, often achieved through directed lithiation or electrophilic substitution methods.

N-Alkylation with Chloroacetyl Chloride

The key transformation involves the reaction of the indoline nitrogen with chloroacetyl chloride:

  • The reaction is usually performed in anhydrous organic solvents like dichloromethane or tetrahydrofuran.
  • A base such as triethylamine or pyridine is added to neutralize the released HCl and drive the reaction forward.
  • Temperature control (often 0°C to room temperature) is critical to minimize side reactions such as over-acylation or polymerization.

This step yields the chloro-substituted propanone attached to the indoline nitrogen, forming the desired compound.

Alternative Synthetic Approaches and Process Optimization

Patent literature related to N-haloalkylindoline intermediates, including those structurally related to this compound, describes alternative methods aiming at:

  • Improved yields and scalability.
  • Avoidance of hazardous reagents or conditions (e.g., pyrophoric reagents like n-BuLi).
  • Simplified purification steps to enhance industrial feasibility.

For example, EP 2984070 B1 discloses novel processes for preparing N-haloalkylindoline intermediates that avoid lengthy multi-step sequences and reduce the need for protection/deprotection steps, thus making the synthesis more amenable to large-scale production.

Data Summary Table: Preparation Parameters

Parameter Typical Conditions/Details Notes
Starting Material 5-(methoxymethyl)indoline Prepared via selective methoxymethylation
Alkylating Agent Chloroacetyl chloride Commercially available, reactive acyl chloride
Solvent Dichloromethane, THF, or similar aprotic solvents Anhydrous conditions preferred
Base Triethylamine, pyridine Neutralizes HCl byproduct
Temperature 0°C to room temperature Controls reaction rate and side products
Reaction Time Several hours to overnight Monitored by TLC or HPLC
Purification Column chromatography, recrystallization Ensures high purity
Yield Variable, typically moderate to good (50-80%) Dependent on reaction optimization

Research Findings and Analytical Characterization

  • The compound's structure is confirmed by spectroscopic methods such as NMR (proton and carbon), mass spectrometry, and IR spectroscopy.
  • The presence of the chloro group and methoxymethyl substituent distinctly influences the chemical shifts and fragmentation patterns.
  • Purity assessment is typically performed by HPLC or GC-MS.
  • The synthetic route's efficiency is often evaluated by yield, purity, and reproducibility.

Studies on related indoline derivatives indicate that the chloro-substituted propanone moiety enhances biological activity and reactivity, making the compound a valuable intermediate for pharmaceutical applications.

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-Chloro-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via multi-step reactions, often starting with Fischer indole synthesis to construct the indoline core. Cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions (e.g., methanesulfonic acid) in methanol under reflux to yield the indole intermediate . Chlorination is achieved using thionyl chloride (SOCl₂) under controlled temperatures (40–60°C) to prevent over-chlorination. Optimization includes adjusting solvent polarity (e.g., dichloromethane vs. THF), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 for indole:chlorinating agent). Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify the methoxymethyl (–OCH₃), indoline protons, and carbonyl group. Aromatic protons resonate at δ 6.8–7.5 ppm, while the methoxy group appears at δ 3.3–3.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 253.07 [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis (e.g., SHELXL software ) resolves bond angles and torsional strain in the indoline ring. Disorder in the methoxymethyl group may require refinement with restraints .

Q. What physicochemical properties influence its stability and solubility?

  • Key Properties :

  • Stability : The compound is hygroscopic and degrades under UV light. Storage at –20°C in amber vials with desiccants is recommended. Stability assays (HPLC monitoring) show >95% purity retention over 6 months .
  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but insoluble in water. LogP (2.8) indicates moderate lipophilicity, critical for cellular uptake in bioassays .

Advanced Research Questions

Q. How do steric and electronic effects of substituents modulate reactivity in nucleophilic substitutions?

  • Mechanistic Analysis :

  • The methoxymethyl group at C5 enhances electron density on the indoline ring, facilitating electrophilic aromatic substitution (e.g., nitration). Conversely, the chloroacetone moiety at C1 is sterically hindered, requiring bulky nucleophiles (e.g., tert-butylamine) to proceed via SN2 mechanisms. DFT calculations (e.g., Gaussian 16) model charge distribution and transition states .
    • Experimental Validation : Competitive reactions with varying nucleophiles (e.g., NaSH vs. NaN₃) under identical conditions quantify steric vs. electronic contributions .

Q. How can conflicting reports on its biological activity (e.g., antiviral vs. anticancer) be reconciled?

  • Resolution Strategies :

  • Dose-Response Studies : Test efficacy across concentrations (1–100 µM) to identify therapeutic windows. For example, cytotoxicity (IC₅₀ = 25 µM) may mask antiviral activity (EC₅₀ = 10 µM) at lower doses .
  • Target Profiling : Use kinase inhibition panels and proteomics to identify off-target effects. Molecular docking (AutoDock Vina) predicts binding to both viral proteases (e.g., SARS-CoV-2 Mpro) and human kinases (e.g., EGFR) .

Q. What computational approaches predict binding affinities with enzymes like cytochrome P450?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (e.g., CYP3A4) in GROMACS to assess binding stability. The methoxymethyl group forms hydrogen bonds with Thr309, while the chloroacetone moiety interacts hydrophobically .
  • Free Energy Perturbation (FEP) : Quantify ΔG binding for structural analogs to guide lead optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one
Reactant of Route 2
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2-Chloro-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one

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